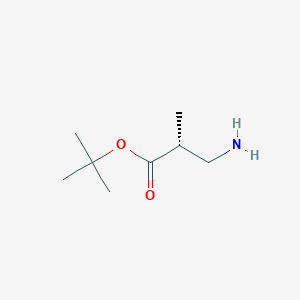
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8FNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine derivatives as starting materials, which are then subjected to methoxylation and subsequent acetic acid functionalization .
Industrial Production Methods
Industrial production methods for (2-Fluoro-6-methoxypyridin-4-YL)acetic acid often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include catalytic processes and the use of advanced reaction techniques to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-methoxypyridine-4-acetic acid: A closely related compound with similar structural features.
2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Another derivative with additional fluorine atoms.
Uniqueness
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
2-(2-fluoro-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-7-3-5(4-8(11)12)2-6(9)10-7/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
VGLGBJAJJYZKTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=C1)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)



